molecular formula C23H24N4O4S B2663638 Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946329-99-3

Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2663638
CAS No.: 946329-99-3
M. Wt: 452.53
InChI Key: XXSYZZOZDNSAGT-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a molecular formula of C25H27N3O4. This compound belongs to the quinazoline class of heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of an appropriate o-aminobenzamide derivative with a diketone under acidic conditions to form the quinazoline ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted quinazolines or piperazines.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential targets include enzymes, receptors, and other proteins involved in disease processes. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

This compound is structurally similar to other quinazoline derivatives, such as:

  • Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

  • This compound

  • This compound

These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their biological activities and applications.

Properties

CAS No.

946329-99-3

Molecular Formula

C23H24N4O4S

Molecular Weight

452.53

IUPAC Name

methyl 4-oxo-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C23H24N4O4S/c1-31-22(30)16-7-8-18-19(15-16)24-23(32)27(21(18)29)10-9-20(28)26-13-11-25(12-14-26)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,24,32)

InChI Key

XXSYZZOZDNSAGT-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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